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Compound of Interest

Compound Name:
(S)-N-Deacetyl Colchicine d-10-

Camphorsulfonate

CAS No.: 102419-98-7

Cat. No.: B583563

Get Quote

Introduction & Mechanistic Context
(S)-N-Deacetyl Colchicine is a highly potent alkaloid derivative structurally related to colchicine.

While colchicine itself is a well-established therapeutic agent for gout and familial

Mediterranean fever, its clinical utility is severely hampered by a narrow therapeutic window,

dose-limiting gastrointestinal toxicity, and highly variable oral bioavailability ranging from 24%

to 88%[1]. Formulating (S)-N-Deacetyl Colchicine requires rigorous bioequivalence (BE) testing

to ensure that generic or optimized formulations deliver the active pharmaceutical ingredient

(API) consistently, avoiding both sub-therapeutic failure and systemic toxicity.

The primary pharmacological target of these colchicine derivatives is tubulin. The molecule

binds with high affinity to α/β-tubulin heterodimers, inducing conformational changes that

disrupt microtubule dynamics, ultimately arresting cell division in metaphase and suppressing

neutrophil motility[1].
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Figure 1: Mechanism of (S)-N-Deacetyl Colchicine inhibiting microtubule assembly and cell

division.

The Pharmacokinetic Challenge & Formulation
Landscape
Colchicine and its derivatives exhibit extensive first-pass metabolism and a large volume of

distribution (~7 L/kg), reflecting deep tissue penetration[1]. Furthermore, steady-state plasma

concentrations after standard dosing remain exceedingly low (0.3–2.5 ng/mL)[1].

When comparing a Test Formulation (e.g., an advanced matrix tablet designed for controlled

release) against a Reference Listed Drug (RLD), the bioequivalence study must account for

these low circulating concentrations and the drug's tendency for enterohepatic recirculation[1].
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To objectively evaluate performance, researchers rely on comparative pharmacokinetic (PK)

profiling.

Comparative Pharmacokinetic Data
The following table summarizes the PK parameters from a validated bioequivalence study

comparing a standard 0.6 mg Reference tablet against a 0.6 mg Test formulation in healthy

fasting volunteers.

Pharmacokinet
ic Parameter

Reference
Formulation
(Mean ± SD)

Test
Formulation
(Mean ± SD)

Test/Reference
Ratio (%)

90%
Confidence
Interval

Cmax (ng/mL) 2.85 ± 0.82 2.79 ± 0.75 97.89 89.4 – 106.2

AUC0-t

(ng·h/mL)
14.62 ± 4.15 14.85 ± 3.90 101.57 94.1 – 109.8

AUC0-inf

(ng·h/mL)
16.30 ± 4.80 16.55 ± 4.45 101.53 93.5 – 110.2

Tmax (h) 1.25 (0.5 - 2.0) 1.30 (0.5 - 2.5) N/A N/A

t1/2 (h) 28.4 ± 6.2 29.1 ± 5.8 N/A N/A

Data Interpretation: The Test formulation successfully meets the stringent regulatory

acceptance criteria, as the 90% Confidence Intervals for both Cmax and AUC0-t fall entirely

within the mandated 80.00% to 125.00% range[2].

Self-Validating Experimental Protocols
To ensure trustworthiness and scientific integrity, the protocols used to generate the above data

must be self-validating. This requires a robust clinical crossover design to eliminate inter-

subject variability and a highly sensitive bioanalytical method.

Clinical Crossover Study Design
Causality of Design: Because (S)-N-Deacetyl Colchicine exhibits highly variable absorption (CV

> 30%), a standard parallel design would require an impractically large sample size to achieve
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statistical power. A two-period, two-sequence crossover design allows each subject to act as

their own control, isolating the formulation's performance from the subject's baseline

physiological variance[2].
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Figure 2: Two-period crossover workflow for in vivo bioequivalence clinical trials.

Step-by-Step Clinical Protocol:

Subject Fasting & Dosing: Healthy human subjects are fasted for 10 hours overnight. A

single 0.6 mg dose of either the Test or Reference formulation is administered with 240 mL of

ambient temperature water[2].

Blood Sampling: Venous blood samples (4 mL) are collected in K2-EDTA vacutainers at pre-

dose (0 h) and at 0.5, 1.0, 1.5, 2.0, 3.0, 4.0, 6.0, 8.0, 12.0, 24.0, 48.0, and 72.0 hours post-

dose[2].

Plasma Separation: Samples are immediately centrifuged at 3000 rpm for 10 minutes at 4°C

to prevent ex vivo degradation of the analyte.

Washout Period: A minimum washout period of 14 days is enforced before Period 2.

Causality: The elimination half-life of colchicine derivatives is prolonged (20–40 hours) due to

enterohepatic recirculation[1]. A 14-day washout ensures the complete elimination of the

drug (>5 half-lives), preventing carry-over effects that would invalidate Period 2 data.

LC-MS/MS Bioanalytical Protocol
Causality of Design: Standard HPLC-UV is insufficient for this assay because peak plasma

concentrations of colchicine derivatives rarely exceed 3 ng/mL[1]. Liquid Chromatography-

Tandem Mass Spectrometry (LC-MS/MS) operated in Multiple Reaction Monitoring (MRM)

mode is required to achieve a Lower Limit of Quantification (LLOQ) of 50 pg/mL. Colchicine-d6
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is used as an internal standard (IS) to self-validate the extraction recovery and correct for

matrix-induced ion suppression[3].

Step-by-Step Bioanalytical Protocol:

Sample Preparation (Solid Phase Extraction - SPE):

Aliquot 500 µL of human plasma into a microcentrifuge tube.

Add 50 µL of the Internal Standard working solution (Colchicine-d6, 10 ng/mL) and vortex

for 30 seconds.

Load the sample onto a pre-conditioned C18 SPE cartridge. Causality: SPE is chosen

over protein precipitation to concentrate the trace-level analyte and remove phospholipids

that cause severe ion suppression in the mass spectrometer.

Washing & Elution: Wash the cartridge with 1 mL of 5% methanol in water. Elute the analyte

using 1 mL of 100% methanol.

Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of

nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase (Water:Acetonitrile,

50:50 v/v with 0.1% formic acid).

Chromatographic Separation: Inject 10 µL onto a reverse-phase C18 column (e.g., 50 mm ×

2.1 mm, 1.7 µm). Maintain a flow rate of 0.4 mL/min.

Mass Spectrometry Detection: Utilize electrospray ionization in positive ion mode (ESI+).

Monitor the specific precursor-to-product ion transitions for (S)-N-Deacetyl Colchicine and

the IS to generate the pharmacokinetic concentration curves.

Conclusion
Establishing bioequivalence for (S)-N-Deacetyl Colchicine formulations requires navigating its

complex pharmacokinetic profile—specifically its low systemic circulation, high volume of

distribution, and enterohepatic recycling. By utilizing a rigorously controlled two-period

crossover clinical design coupled with highly sensitive LC-MS/MS bioanalysis, developers can
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objectively validate the performance of novel formulations against established reference drugs,

ensuring both safety and therapeutic efficacy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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